
Bismarck Brown
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bismarck Brown, also known as this compound Y or Basic Brown 1, is a diazo dye with the chemical formula C18H18N8·2HCl. It was one of the earliest azo dyes, first described in 1863 by German chemist Carl Alexander von Martius. This compound is primarily used in histology for staining tissues, particularly for staining acid mucins and mast cell granules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bismarck Brown is relatively straightforward. It involves the double diazotization of 1,3-phenylenediamine. The reaction starts with the formation of a bis(diazonium) ion from 1,3-phenylenediamine in the presence of hydrochloric acid and sodium nitrite. This bis(diazonium) ion then reacts with two equivalents of 1,3-phenylenediamine to form the final product .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve additional steps to ensure purity and yield. The process typically includes the use of toluenediamines along with phenylenediamine to produce oligomers with three or more diazo groups .
Analyse Des Réactions Chimiques
Types of Reactions: Bismarck Brown undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Strong nucleophiles like hydroxide ions can facilitate substitution reactions.
Major Products:
Oxidation: Oxidation products typically include various hydroxylated derivatives.
Reduction: Reduction leads to the formation of aromatic amines such as 1,3-phenylenediamine.
Substitution: Substitution reactions can yield a variety of substituted aromatic compounds.
Applications De Recherche Scientifique
Bismarck Brown has a wide range of applications in scientific research:
Chemistry: It is used as a staining agent in various chemical analyses.
Industry: The compound has been used in the past to color soaps and other industrial products.
Mécanisme D'action
The mechanism of action of Bismarck Brown involves its ability to bind to specific biological molecules. The dye interacts with acid mucins and other cellular components, leading to a color change that allows for the visualization of these structures under a microscope. The molecular targets include nucleic acids and proteins, and the pathways involved are primarily related to the binding and staining of these molecules .
Comparaison Avec Des Composés Similaires
Congo Red: Another azo dye used for staining in histology.
Methylene Blue: A dye used for staining in microbiology and histology.
Crystal Violet: Commonly used in Gram staining for bacteria.
Uniqueness: Bismarck Brown is unique in its ability to stain acid mucins and mast cell granules specifically. While other dyes like Congo Red and Methylene Blue have their own specific applications, this compound’s specificity for certain cellular components makes it particularly valuable in histological studies .
Propriétés
Numéro CAS |
8052-76-4 |
|---|---|
Formule moléculaire |
C21H26Cl2N8 |
Poids moléculaire |
461.4 g/mol |
Nom IUPAC |
(2,4-diamino-5-methylphenyl)-[3-(2,4-diamino-5-methylphenyl)iminoazaniumyl-4-methylphenyl]iminoazanium;dichloride |
InChI |
InChI=1S/C21H24N8.2ClH/c1-11-4-5-14(26-28-20-6-12(2)15(22)9-17(20)24)8-19(11)27-29-21-7-13(3)16(23)10-18(21)25;;/h4-10H,22-25H2,1-3H3;2*1H |
Clé InChI |
WLKAMFOFXYCYDK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N=[NH+]C2=C(C=C(C(=C2)C)N)N)[NH+]=NC3=C(C=C(C(=C3)C)N)N.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dibutyl[8-(dibutylstannyliumyl)octyl]stannylium ditrifluoromethanesulfonate](/img/structure/B12351268.png)
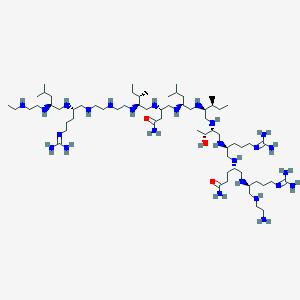
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidene-1,3-diazinan-4-one](/img/structure/B12351277.png)
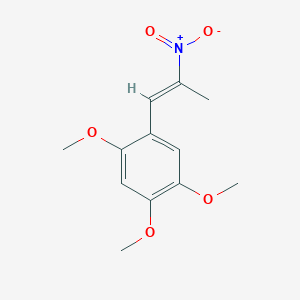

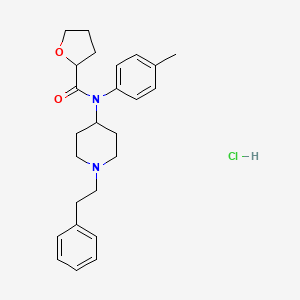
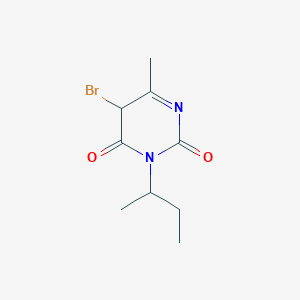
![4-[(5-Methylpyrazolidin-3-YL)amino]-2-phenylphthalazin-1-one](/img/structure/B12351301.png)
![2-[(3S)-3-(3,4-dichlorophenyl)-3-[2-(4-phenyl-1-azoniabicyclo[2.2.2]octan-1-yl)ethyl]piperidin-1-yl]-1-(3-propan-2-yloxyphenyl)ethanone;chloride](/img/structure/B12351303.png)
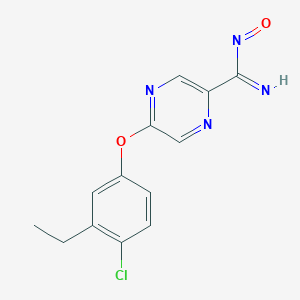
![(2S)-2-amino-3-(2,4-dioxo-5,6,7,7a-tetrahydro-4aH-cyclopenta[d]pyrimidin-1-yl)propanoic acid](/img/structure/B12351308.png)
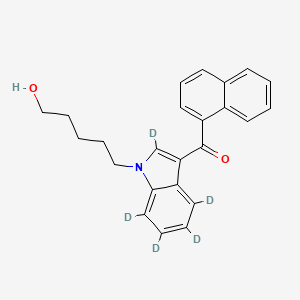

![N-(4-cyanophenyl)-2-[4-(2,6-dioxo-1,3-dipropylpurin-3-ium-8-yl)phenoxy]acetamide](/img/structure/B12351331.png)
